Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt

Übersicht

Beschreibung

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, also known as Decanoyl-N-taurine Sodium Salt, is a compound used in the preparation of surface tension depressants and anionic surfactants as detergents and shampoo for hair .

Molecular Structure Analysis

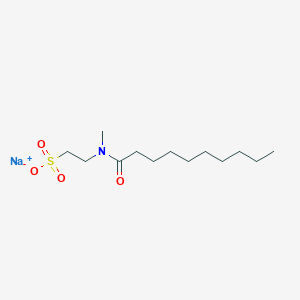

The molecular formula of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is C13H26NNaO4S. The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not fully detailed in the search results.Wissenschaftliche Forschungsanwendungen

Personal Care Products

Sodium caproyl methyl taurate is commonly used in personal care products due to its skin health benefits . It is known to exhibit antioxidant properties, regulate inflammatory reactions, and enhance skin barrier repair . However, it shows stability issues in some formulations, such as bar soap .

Soap Composition

This compound is used in the composition of bar soap . It is chosen from a salt of a fatty acid amide of taurine, a salt of a fatty acid amide of N-methyl taurine, and combinations thereof . The taurate surfactant is different than the first surfactant .

Skin Health Benefits

Sodium caproyl methyl taurate is known for its skin health benefits . It promotes skin cell viability and/or skin barrier repair . However, taurine tends to recrystallize on the surface of bar soap after aging, causing an undesirable look and/or feel to the bar soap product .

Surfactant

It is a mild surfactant and cleansing agent that has been ruled safe to use in cosmetics . Sodium caproyl methyl taurate is known to be a mild and high-foaming surfactant .

Children’s Products

Due to its mild nature, Sodium caproyl methyl taurate can be used in children’s products, such as shampoo and bath liquid .

Synthesis

Sodium caproyl methyl taurate is synthesized when Sodium methyltaurate reacts with caproyl chloride .

Biodegradability

Sodium caproyl methyl taurate is biodegradable , making it environmentally friendly.

Resistance to Hard Water

It has resistance to hard water , making it suitable for use in a variety of water conditions.

Wirkmechanismus

Target of Action

Sodium caproyl methyl taurate, also known as sodium;2-[decanoyl(methyl)amino]ethanesulfonate, 6SZ7ZVS1TK, or Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, is primarily used as a surfactant and cleansing agent in cosmetic products . Its primary targets are the dirt and oil particles on the skin and hair .

Mode of Action

Sodium caproyl methyl taurate functions by reducing the surface tension of the liquid it is dissolved in, allowing oil and water, which are usually immiscible, to mix . This enables the removal of dirt and oil particles from the skin and hair during the cleansing process .

Biochemical Pathways

Sodium caproyl methyl taurate is part of the taurates group, which are mild anionic surfactants . They consist of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue, a long-chain carboxylic acid (fatty acid), linked via an amide bond . The interaction of these components allows sodium caproyl methyl taurate to effectively cleanse the skin and hair.

Pharmacokinetics

The pharmacokinetics of sodium caproyl methyl taurate in cosmetic applications primarily involve its absorption, distribution, metabolism, and excretion (ADME) on the skin’s surface. As a topical agent, it is not designed to be absorbed into the body but to interact with the skin’s surface. It is typically rinsed off after application, limiting its distribution and metabolism. Any residue is likely to be metabolically inactive and excreted through normal skin shedding processes .

Result of Action

The result of sodium caproyl methyl taurate’s action is clean, smooth skin and hair . Its mild nature ensures that the skin doesn’t feel stripped after cleansing . It also helps to stabilize and improve the aesthetics of the foam produced by the product .

Action Environment

The action of sodium caproyl methyl taurate can be influenced by environmental factors. For instance, it is stable under normal conditions but can easily hydrolyze under hot strong acid or hot strong alkali . It is also biodegradable and may be hazardous to the environment, so special attention should be given to water bodies . Sodium caproyl methyl taurate has excellent resistance to hard water and certain resistance to inorganic salt solution .

Safety and Hazards

The safety and hazards associated with Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt are not explicitly mentioned in the search results.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;2-[decanoyl(methyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMFBTXDPSTCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066617 | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt | |

CAS RN |

20461-70-5 | |

| Record name | Sodium caproyl methyl taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL METHYL TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7ZVS1TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)